molecular formula C19H22N2O4S B7688255 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide

Cat. No. B7688255
M. Wt: 374.5 g/mol
InChI Key: JRMOOBKFBNUDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide, also known as DMSB, is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied extensively for its potential applications in the field of medicine and biochemistry. In

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in regulating gene expression. By inhibiting these enzymes, N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide has also been shown to have anti-inflammatory and analgesic effects. Studies have also suggested that N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide may have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide in lab experiments is its ability to selectively target cancer cells without affecting healthy cells. This makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to using N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide in lab experiments. For example, the synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide is a complex process that requires specialized equipment and expertise. Additionally, the effects of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide on different types of cancer cells may vary, making it difficult to generalize the results of lab experiments.

Future Directions

There are many potential future directions for research on N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide. One area of interest is the development of new cancer treatments that are based on the anti-cancer properties of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide. Another area of research involves the use of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide in the treatment of neurodegenerative diseases. Additionally, there is ongoing research into the mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide and its effects on different types of cancer cells. Overall, the potential applications of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide in the field of medicine and biochemistry are vast, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with cyclohexene to form 4-methoxybenzoylcyclohexene. This intermediate product is then reacted with N,N-dimethylsulfamide to form N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide. The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide is a complex process that requires careful attention to detail and strict adherence to safety protocols.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide has been studied extensively for its potential applications in the field of medicine and biochemistry. One of the most promising areas of research involves the use of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide as a potential treatment for cancer. Studies have shown that N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide has the ability to inhibit the growth of cancer cells and promote apoptosis, making it a promising candidate for further research.

properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxy-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-20(2)26(23,24)18-12-15(8-9-17(18)25-3)19(22)21-11-10-14-6-4-5-7-16(14)13-21/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMOOBKFBNUDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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